Cyclohexanamine, N-chloro-

Hydrophobicity Partitioning N-chloramine selection

N-Chlorocyclohexanamine (IUPAC: N-chlorocyclohexanamine; synonym: N-chlorocyclohexylamine) is a secondary N-chloramine with molecular formula C₆H₁₂ClN and molecular weight 133.62 g·mol⁻¹, classified as a halogenated aliphatic amine. It is synthesized by chlorination of cyclohexylamine using chlorine gas or sodium hypochlorite under controlled conditions.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 52185-81-6
Cat. No. B13939996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, N-chloro-
CAS52185-81-6
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCl
InChIInChI=1S/C6H12ClN/c7-8-6-4-2-1-3-5-6/h6,8H,1-5H2
InChIKeySJGFVFYSANQLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chlorocyclohexanamine (CAS 52185-81-6): Baseline Identity and Physicochemical Profile for Procurement Screening


N-Chlorocyclohexanamine (IUPAC: N-chlorocyclohexanamine; synonym: N-chlorocyclohexylamine) is a secondary N-chloramine with molecular formula C₆H₁₂ClN and molecular weight 133.62 g·mol⁻¹, classified as a halogenated aliphatic amine [1]. It is synthesized by chlorination of cyclohexylamine using chlorine gas or sodium hypochlorite under controlled conditions [2]. The compound serves as both an electrophilic chlorinating reagent in organic synthesis and as a model hydrophobic N-chloramine in water treatment and toxicology studies [3]. Its computed logP of approximately 2.45 places it among the more lipophilic N-chloramines, distinguishing it from widely used polar analogs such as N-chlorosuccinimide and chloramine-T [1].

Why N-Chlorocyclohexanamine Cannot Be Interchanged with Common N-Chloramine Reagents


N-Chloramine reagents exhibit wide variation in hydrolytic stability, electrophilic reactivity, and octanol–water partitioning depending on the amine backbone [1]. N-Chlorosuccinimide (logP ≈ −0.2 to −0.9) and chloramine-T (logP ≈ −3.3, ionic) are highly water-soluble and polar, whereas N-chlorocyclohexanamine (logP ≈ 2.45) is significantly more hydrophobic [2]. This logP gap of >2.7 units translates to approximately a 500‑fold difference in predicted octanol–water partitioning coefficient, meaning direct substitution of N-chlorocyclohexanamine with a polar N-chloramine in applications requiring membrane permeability, organic-phase reactivity, or extraction into lipophilic environmental compartments will produce fundamentally different partitioning, reactivity, and toxicity outcomes [3]. Additionally, N,N-dichlorocyclohexylamine—the over‑chlorination product—exhibits distinct reactivity in imine-forming elimination pathways not available to the monochloro compound, further underscoring the need for precise specification [4].

Quantitative Differentiation Evidence for N-Chlorocyclohexanamine vs. Analogous N-Chloramines


LogP-Driven Hydrophobicity Differential Relative to N-Chlorosuccinimide

N-Chlorocyclohexanamine exhibits a computed logP (XLogP3) of approximately 2.5, whereas the widely used chlorinating reagent N-chlorosuccinimide (NCS) has a logP of approximately −0.2 [1]. The resulting logP differential of ≥2.7 units corresponds to a predicted octanol–water partition coefficient approximately 500 times higher for the cyclohexylamine-derived N-chloramine. This difference is critical for applications requiring preferential partitioning into organic phases, membrane permeation in biological systems, or extraction from aqueous environmental matrices [2].

Hydrophobicity Partitioning N-chloramine selection

Validated LC-MS Detection Limits for N-Chlorocyclohexanamine in Wastewater Matrices

A tandem mass spectrometry method using electrospray and atmospheric pressure chemical ionization was developed and validated for organic chloramine quantification in wastewater, with N-chlorocyclohexanamine as a model primary-amine-derived chloramine [1]. The method achieved a limit of detection in the range of 0.1–10 µM (approximately 13–1,300 ppb), a linear dynamic range of 10²–10³, and an accuracy of ±10% in wastewater matrices [1]. In contrast, an earlier HPLC-UV method using 2-mercaptobenzothiazole derivatization reported a higher detection limit of 13.2 ppb (elimination limit) specifically for N-chlorocyclohexylamine, compared to 5.1 ppb for inorganic chloramine [2]. These method-dependent figures provide benchmark analytical sensitivity data for laboratories selecting this compound as a reference standard.

Analytical chemistry Environmental monitoring Method validation

N-Chlorocyclohexanamine as a Patent-Specified Intermediate for Thiocarbamyl Sulfenamide Rubber Accelerators

US Patent 3,904,686 explicitly claims a process wherein N-chlorocyclohexylamine is reacted with an alkali metal dithiocarbamate (prepared from a secondary amine such as diethylamine, carbon disulfide, and alkali hydroxide) to form N,N-disubstituted-thiocarbamyl-N′-cycloalkylsulfenamides [1]. The patent specifies that the N-chlorocycloalkylamine is generated in situ at −5 °C to 0 °C using sodium hypochlorite and cyclohexylamine, with the subsequent condensation yielding the desired sulfenamide product [1]. This contrasts with alternative approaches that use elemental chlorine or iodine-based oxidants, which the patent notes produce undesired disulfide byproducts when applied to thiocarbamyl sulfenamide synthesis [1]. Common chlorinating agents such as N-chlorosuccinimide are not cited in this patent for this specific transformation, underscoring the tailored reactivity of the N-chlorocyclohexylamine scaffold for sulfenamide bond formation.

Synthetic intermediate Rubber vulcanization Thiocarbamyl sulfenamide

Environmental Toxicity Profile: Hydrophobic N-Chloramine Displaying HOCl-Comparable Fish Toxicity

Research on sulfite-resistant oxidants in dechlorinated wastewater effluents identified hydrophobic organic chloramines as the persistent residual toxicants [1]. N-Chlorocyclohexylamine was explicitly cited as a model hydrophobic chloramine that 'appears to be nearly as toxic as HOCl to fish' [1]. This observation is significant because inorganic chloramines (monochloramine, dichloramine) and polar organic chloramines such as N-chlorosuccinimide-derived species partition predominantly into the aqueous phase, whereas N-chlorocyclohexylamine partitions into octanol-extractable fractions, increasing its bioavailability to aquatic organisms [1]. While quantitative LC₅₀ values are not provided in the available summary, the qualitative ranking places N-chlorocyclohexanamine in a distinct toxicity tier above water-soluble N-chloramines.

Aquatic toxicology Disinfection byproduct Hydrophobic chloramine

Evidence-Backed Application Scenarios for N-Chlorocyclohexanamine Procurement


Synthesis of N,N-Disubstituted-Thiocarbamyl-N′-Cyclohexylsulfenamide Rubber Accelerators

Based on the patented process described in US 3,904,686 [1], N-chlorocyclohexanamine serves as the critical chlorinated intermediate for constructing sulfenamide bonds in rubber vulcanization accelerators. Procurement of this compound, rather than attempting in-situ generation with chlorine or hypochlorite alone, enables cleaner product formation with reduced disulfide byproduct contamination. The patent-specified molar ratio of dithiocarbamate to N-chlorocycloalkylamine (1.1:1 to 1.25:1) provides a validated starting point for process optimization.

Environmental Monitoring Method Development Using Hydrophobic N-Chloramine as a Surrogate Standard

The validated ESI/APCI-MS/MS method with a detection limit of 0.1–10 µM in wastewater [1] and the earlier HPLC-UV method with a 13.2 ppb elimination limit [2] establish N-chlorocyclohexanamine as a characterized reference standard for analytical method development. Its logP of ~2.5 [3] makes it a representative hydrophobic N-chloramine surrogate for calibrating extraction and detection protocols targeting sulfite-resistant oxidants in chlorinated effluents.

Aquatic Toxicology Studies Requiring a Membrane-Permeable N-Chloramine Model Compound

For toxicology investigations focused on the octanol-extractable fraction of chlorinated wastewater [1], N-chlorocyclohexanamine provides a structurally defined, purchasable model compound with documented fish toxicity comparable to hypochlorous acid. Its hydrophobicity-driven bioavailability distinguishes it from polar N-chloramine standards such as N-chlorosuccinimide, making it the compound of choice for studying uptake and toxicity mechanisms of hydrophobic disinfection byproducts in aquatic organisms.

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